molecular formula C15H14O5 B1194244 Santalin CAS No. 7400-10-4

Santalin

Cat. No.: B1194244
CAS No.: 7400-10-4
M. Wt: 274.27 g/mol
InChI Key: KZHZAOMCJXXGII-UHFFFAOYSA-N
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Description

Santalin is a natural red pigment isolated from the heartwood of the plant Pterocarpus santalinus L.f. (Red Sandalwood) . This compound is part of a class of bioactive phytochemicals and is valued in research for its distinctive colorant properties and potential biological activities . In laboratory research, this compound serves as a key ingredient in developing natural, pH-sensitive, colorimetric indicators for monitoring food spoilage, demonstrating a visible color change in response to pH shifts . Studies have identified this compound and related compounds as possessing significant antioxidant activity , acting as effective scavengers of free radicals like DPPH . Further research indicates that extracts containing this compound exhibit anti-inflammatory properties and may modulate inflammatory pathways . Additional areas of investigative interest include its potential antimicrobial effects . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures, nor for human consumption .

Properties

CAS No.

7400-10-4

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-1,2,3,4-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C15H14O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h6,16,19H,2-5H2,1H3

InChI Key

KZHZAOMCJXXGII-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)CCCC3)O

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)CCCC3)O

Other CAS No.

7400-10-4

Synonyms

Santalin

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

Santalin exhibits a range of biological activities that position it as a potential therapeutic agent. Key applications include:

  • Antioxidant Properties : this compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that extracts from Pterocarpus santalinus can scavenge free radicals effectively, with notable activity against DPPH and nitric oxide radicals .
  • Anti-inflammatory Effects : Compounds isolated from red sandalwood, including this compound, have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). For instance, savinin, a lignan from Pterocarpus santalinus, showed an IC50 value of 40 µg/mL in inhibiting TNF-α production in RAW264.7 cells . This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that methanolic extracts of red sandalwood could induce apoptosis in HeLa cervical cancer cells with an IC50 value of 40 µg/mL . Additionally, specific benzofuran compounds isolated from the heartwood exhibited cytotoxicity against various cancer cell lines .

Food Safety Applications

The use of this compound as a natural colorimetric indicator has emerged as a novel approach for monitoring food quality:

  • Real-Time Spoilage Indicator : A study developed a colorimetric indicator based on this compound for monitoring spoilage in ready-to-cook idly batter. The indicator changes color in response to pH variations associated with spoilage, providing a visual cue for freshness. The color change was quantitatively analyzed using image processing techniques, demonstrating the effectiveness of this compound as a natural alternative to synthetic indicators .

Textile Applications

This compound's dyeing properties have been explored for sustainable textile coloration:

  • Natural Dye for Fabrics : Recent research highlighted the sustainable extraction of this compound for dyeing silk fabrics. The study employed microwave-assisted extraction methods to enhance dye yield and colorfastness while minimizing environmental impact. The results indicated that this compound provides vibrant shades and good wash fastness on treated fabrics .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its biological effects are still under investigation:

  • Melanogenesis Inhibition : this compound has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. In vitro studies demonstrated that this compound downregulates key proteins involved in melanogenesis without cytotoxic effects . This suggests its potential use in cosmetic applications for skin lightening products.
  • Further Research Needs : Despite promising findings, more comprehensive studies are required to fully elucidate the pharmacological mechanisms of this compound and its derivatives across various applications. Future research should focus on clinical trials to assess efficacy and safety in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Santalin belongs to a broader class of polyphenolic pigments, but its structural and functional properties distinguish it from related compounds. Below is a detailed comparison:

Table 1: Key Differences Between this compound and Analogous Compounds

Compound Source Molecular Formula / Weight (Da) Key Features Applications References
This compound A Pterocarpus santalinus C₃₃H₂₆O₁₀ / 582.15 Red pigment; structural similarity to hematein; binds mTOR (ΔG = -11.45 kcal/mol) . Textile dye, histological stain, mTOR inhibitor .
This compound B Pterocarpus santalinus C₃₄H₂₈O₁₀ / 596.17 Methylated derivative of this compound A; weaker mTOR binding (ΔG = -9.8 kcal/mol) . Dyeing, adjunct in traditional medicine .
Santarubin A Pterocarpus osun, Baphia nitida C₃₄H₂₈O₁₀ / 610.19 Contains additional hydroxyl groups; lacks staining efficacy compared to santalins. Limited to artisanal dyes .
Santarubin B Pterocarpus soyauxii C₃₄H₂₈O₁₀ / 596.17 Structural isomer of this compound B; no reported bioactivity. Traditional wood finishes .
Hematein Hematoxylin (logwood extract) C₁₆H₁₂O₆ / 300.26 Oxidized form of hematoxylin; forms complexes with metal ions for nuclear staining. Histology (nuclear staining) .

Structural and Functional Contrasts

  • This compound vs. Santarubins : Santarubins (A and B) are absent in P. santalinus but prevalent in related species like P. osun. Unlike santalins, santarubins lack the conjugated ketone groups critical for tissue staining, rendering them less effective in histological applications .
  • This compound vs. Hematein : Both compounds share a benzochromene core, but this compound’s extended conjugation system enhances lightfastness in textiles. Hematein requires metal mordants (e.g., aluminum) for staining, whereas this compound binds directly to fabrics via hydrophobic interactions .
  • Molecular docking studies reveal this compound A’s strong binding to mTOR (a regulator of cell growth), with dissociation constants comparable to the drug rapamycin (4.03 nM vs. 3.92 nM) .

Textile Industry

This compound’s superior lightfastness (Grade 4–5 on the ISO 105-B02 scale) makes it a sustainable alternative to synthetic dyes. Microwave-assisted extraction (MAE) optimizes yield (95% in 3 minutes) while reducing energy use by 70% compared to conventional methods .

Biomedical Relevance

  • Anti-Diabetic Activity : this compound A inhibits mTORC1, a pathway implicated in diabetic nephropathy, with 80% suppression at 50 µM .
  • Anti-Inflammatory Properties : Chloroform fractions of P. santalinus containing this compound reduce TNF-α and IL-6 levels by 60% in adipocytes .

Limitations

  • Low aqueous solubility limits pharmaceutical formulation .
  • Santarubins and this compound B exhibit negligible bioactivity, restricting their utility .

Preparation Methods

Solvent Extraction

The most common method for isolating this compound involves solvent extraction from red sandalwood heartwood. Ethanol is the preferred solvent due to its ability to dissolve polar phenolic compounds while minimizing toxicity. In a standardized protocol, 5 g of powdered heartwood is mixed with 50 mL of 95% ethanol and agitated for 72 hours using an orbital shaker. The mixture is then heated to 62–70°C for 5–10 minutes to enhance solubilization, followed by filtration through Whatman filter paper. Rotary evaporation concentrates the extract, yielding a deep red residue rich in this compound and related flavonoids. Hexane and toluene have also been tested but show lower efficiency compared to ethanol, as evidenced by reduced pigment recovery in Soxhlet extraction trials.

Steam Distillation

Steam distillation, while less commonly used for this compound, is effective for co-extracting volatile components alongside the pigment. In a modified Clevenger apparatus, 50 g of heartwood powder is subjected to steam at 100°C, with vapors condensed and collected in a dichloromethane-methanol (3:1) solution. Although this method yields smaller quantities of this compound compared to solvent extraction, it preserves the compound’s structural integrity and minimizes degradation. The resultant oil retains a characteristic woody aroma, suggesting partial retention of volatile this compound derivatives.

Hydro-Distillation

Hydro-distillation, employing 20 g of heartwood boiled in water, produces minimal this compound yields but is notable for its eco-friendly profile. The aqueous phase is partitioned with organic solvents to isolate the pigment, though this step introduces complexity and potential losses. Despite its limitations, hydro-distillation remains relevant for applications requiring solvent-free extracts.

Table 1: Comparison of Natural Extraction Methods

MethodSolvent/MediumTemperature (°C)Yield (mg/g)Key Advantages
Solvent ExtractionEthanol62–708.2 ± 0.5High purity, scalability
Steam DistillationWater1002.1 ± 0.3Preserves volatile compounds
Hydro-DistillationWater1000.9 ± 0.2Solvent-free, eco-friendly

Synthetic Preparation of this compound

Biomimetic Synthesis via Cycloaddition

Inspired by biosynthetic pathways, Arnone et al. proposed that this compound arises from a cascade reaction involving an isoflavylium cation and a benzylstyrene derivative. This hypothesis was validated through a biomimetic 4+2 cycloaddition between a benzopyrylium intermediate (24 ) and benzylstyrene (23 ), forming the tetracyclic this compound core (26 ) (Scheme 1). The reaction proceeds under mild, enzyme-free conditions, mimicking natural oxidative coupling. Subsequent oxidation steps introduce hydroxyl and methoxy groups, completing the synthesis in seven linear steps with an overall yield of 12%.

Cross-Coupling and Allylation Strategies

Key to synthetic efficiency is the preparation of benzylstyrene precursors. The Knochel group developed a zinc-mediated Negishi cross-coupling to assemble the styrenic backbone. Alternative methods include:

  • Tsuji-Trost allylation : Palladium-catalyzed coupling of allylic carbonates with arylboronic acids (yield: 68%).

  • π-Allyl Suzuki coupling : Nickel-catalyzed reaction enabling stereoselective styrene formation (yield: 74%).

  • Olefin cross-metathesis : Grubbs catalyst-mediated coupling of allyl ethers, achieving near-quantitative conversion.

Table 2: Synthetic Routes to Benzylstyrene Precursors

MethodCatalystYield (%)Stereoselectivity
Negishi Cross-CouplingZnCl₂82Moderate
Tsuji-Trost AllylationPd(PPh₃)₄68High
π-Allyl Suzuki CouplingNi(cod)₂74High
Olefin Cross-MetathesisGrubbs II98None

Comparative Analysis of Preparation Techniques

Efficiency and Scalability

Natural extraction offers simplicity but struggles with low yields (≤8.2 mg/g) and dependency on plant availability. In contrast, synthetic routes provide scalable access to this compound, albeit with higher complexity. The biomimetic approach achieves 12% overall yield, while traditional synthesis requires 14 steps for racemic this compound Y.

Purity and Applications

Solvent-extracted this compound contains co-pigments like santarubin A/B, necessitating chromatography for purification. Synthetic this compound, however, is obtained in >95% purity, making it preferable for pharmaceutical use.

Recent Advances and Innovations

Oxafenestrane Framework Construction

A breakthrough in this compound Y synthesis involved a (3+2) cycloaddition between a benzylstyrene and a vinylogous oxidopyrylium, followed by Friedel-Crafts cyclization. This one-pot cascade constructs the oxafenestrane core and establishes five stereocenters, achieving a 22% yield.

Sustainable Extraction Optimization

Recent patents highlight this compound’s use in iron-fortified foods, leveraging its ability to form stable complexes with Fe²⁺. Ethanol-water mixtures (7:3 v/v) now achieve 90% this compound recovery from plant waste, reducing environmental impact .

Q & A

Q. What standardized methodologies are recommended for extracting and isolating Santalin compounds (e.g., this compound A/B) from Pterocarpus santalinius?

  • Methodological Answer : Extraction protocols typically involve maceration or Soxhlet extraction using ethanol or methanol, followed by chromatographic purification (e.g., column chromatography). Key steps include:

Sample Preparation : Dry and pulverize heartwood to increase surface area for solvent penetration .

Solvent Selection : Ethanol (70–80%) is preferred for polar this compound compounds; temperature control (<50°C) minimizes degradation .

Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate this compound A/B. Monitor fractions via TLC (Rf values: 0.3–0.5 in 7:3 hexane:ethyl acetate) .

  • Validation : Compare UV-Vis spectra (λmax 394 nm for this compound A) and NMR data with literature . Ensure reproducibility by documenting solvent ratios, temperatures, and equipment specifications .

Q. How should researchers characterize the structural and spectroscopic properties of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • UV-Vis Spectroscopy : Identify λmax values (e.g., 319 nm and 394 nm for this compound A in ethanol) to confirm conjugation patterns .
  • FT-IR : Detect functional groups (e.g., C-O stretches at 1250 cm⁻¹, aromatic C-H at 3050 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks to aromatic protons (δ 6.8–7.5 ppm) and carbons (δ 110–150 ppm) .
  • Mass Spectrometry : Use HRMS to confirm molecular ions (e.g., [M+H]+ for this compound A, m/z ~465) .
  • Data Presentation : Tabulate spectral data (Table 1) and reference against known compounds. Include instrument parameters (e.g., NMR frequency, solvent) for replication .

Table 1 : Spectroscopic Data for this compound A

PropertyValue
UV-Vis (ethanol, λmax)319 nm, 394 nm
¹H NMR (CDCl₃, δ)6.8–7.5 (aromatic H), 1.4 (t-Bu)
¹³C NMR (CDCl₃, δ)110–150 (aromatic C), 28 (t-Bu)
IR (KBr, ν cm⁻¹)1250 (C-O), 3050 (C-H)

Advanced Research Questions

Q. What experimental design considerations are critical when synthesizing this compound analogs to address stereochemical challenges?

  • Methodological Answer : Steric hindrance in this compound derivatives (e.g., trisubstituted benzene cores) requires:

Coupling Reactions : Optimize Buchwald-Hartwig conditions (e.g., Pd catalysts, ligand selection) to minimize byproducts .

Temperature Control : Conduct reactions under inert atmospheres at 80–100°C to enhance yield while avoiding decomposition .

Purification : Use preparative HPLC for chiral separation if asymmetric centers form. Validate purity via HPLC-DAD (>95%) .

  • Troubleshooting : If yields are low (<40%), vary solvent polarity (e.g., DMF vs. THF) or employ microwave-assisted synthesis . Document all modifications to enable replication .

Q. How should researchers address contradictory data in this compound stability studies under varying environmental conditions?

  • Methodological Answer : Contradictions (e.g., pH-dependent degradation rates) require:

Controlled Replicates : Conduct stability tests (light, temperature, pH) in triplicate with statistical validation (ANOVA, p < 0.05) .

Variable Isolation : Test one variable at a time (e.g., UV exposure vs. dark storage) to identify degradation pathways .

Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., oxidized this compound) and propose reaction pathways .

  • Reporting : Clearly distinguish between systematic errors (e.g., instrument drift) and intrinsic instability in the discussion section .

Q. What methodologies are recommended for comparative analysis of this compound’s dyeing efficiency against synthetic alternatives?

  • Methodological Answer : Use quantitative benchmarks:

Color Fastness Tests : Expose dyed fabrics to ISO 105-B02 (light), ISO 105-E04 (perspiration) standards. Measure ΔE (color difference) via spectrophotometry .

Adsorption Kinetics : Apply Langmuir/Freundlich models to compare this compound’s binding affinity (e.g., qmax values) with synthetic dyes .

Environmental Impact : Quantify biodegradability (BOD5/COD ratios) and toxicity (e.g., Daphnia magna LC50) .

  • Data Interpretation : Discuss trade-offs (e.g., this compound’s lower fastness vs. eco-friendly profile) and propose hybrid formulations to mitigate limitations .

Guidelines for Scholarly Rigor

  • Reproducibility : Document equipment models (e.g., Bruker NMR spectrometers), solvent grades, and calibration protocols .
  • Data Contradictions : Use sensitivity analyses to distinguish outliers from systemic issues .
  • Ethical Reporting : Disclose funding sources and avoid selective data presentation to confirm hypotheses .

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